molecular formula C6H13ClFNO B12989461 (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride

(3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B12989461
M. Wt: 169.62 g/mol
InChI Key: DXGVVIOSUMKLHR-RIHPBJNCSA-N
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Description

(3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an amine group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a suitable tetrahydropyran derivative, followed by the introduction of the amine group through nucleophilic substitution reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

(3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine
  • (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine nitrate
  • (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine sulfate

Uniqueness

Compared to similar compounds, (3R,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride may exhibit unique properties due to the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. The specific arrangement of the fluorine and amine groups also contributes to its distinct chemical and biological behavior.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(3R,4R)-3-fluoro-N-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

DXGVVIOSUMKLHR-RIHPBJNCSA-N

Isomeric SMILES

CN[C@@H]1CCOC[C@@H]1F.Cl

Canonical SMILES

CNC1CCOCC1F.Cl

Origin of Product

United States

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